molecular formula C17H18F2N2O2 B5404295 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbutanamide

N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbutanamide

Cat. No. B5404295
M. Wt: 320.33 g/mol
InChI Key: COPXDCBSLCACQC-UHFFFAOYSA-N
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Description

N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbutanamide, commonly known as DPM-3, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. DPM-3 belongs to the class of pyridine-based compounds and has been shown to exhibit potent biological activity in various experimental models.

Scientific Research Applications

DPM-3 has been extensively studied for its potential applications in drug development and research. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activity in various experimental models. DPM-3 has also been investigated for its potential use as a lead compound for the development of novel drugs targeting various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of DPM-3 is not fully understood. However, it is known to interact with various molecular targets such as ion channels, enzymes, and receptors. DPM-3 has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. DPM-3 has also been shown to modulate the activity of certain ion channels such as TRPV1, which are involved in pain sensation.
Biochemical and Physiological Effects:
DPM-3 has been shown to exhibit potent biochemical and physiological effects in various experimental models. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases. DPM-3 has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial strains such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

DPM-3 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. DPM-3 has also been shown to exhibit potent biological activity in various experimental models, making it a valuable tool for drug development and research. However, DPM-3 also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.

Future Directions

There are several future directions for the research and development of DPM-3. One potential direction is to investigate its potential use as a lead compound for the development of novel drugs targeting various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is to investigate its potential use as an anti-inflammatory agent in various inflammatory diseases such as arthritis and asthma. Additionally, further studies are needed to investigate the mechanism of action, potential side effects, and toxicity of DPM-3.

Synthesis Methods

The synthesis of DPM-3 involves the reaction of 3-amino-2-pyridinecarboxylic acid with 2,4-difluorobenzyl bromide in the presence of a base catalyst. The resulting intermediate is then treated with 3-methylbutanoyl chloride to obtain the final product. The purity and yield of DPM-3 can be improved by using different purification techniques such as column chromatography or recrystallization.

properties

IUPAC Name

N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2/c1-11(2)8-16(22)21-10-12-4-3-7-20-17(12)23-15-6-5-13(18)9-14(15)19/h3-7,9,11H,8,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPXDCBSLCACQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(2,4-Difluorophenoxy)pyridin-3-YL]methyl}-3-methylbutanamide

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